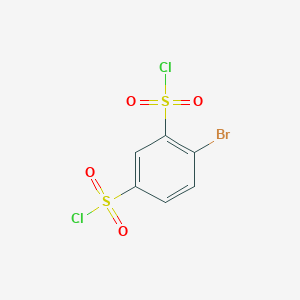

4-Bromo-benzene-1,3-disulfonyl chloride

Description

4-Bromo-benzene-1,3-disulfonyl chloride is a halogenated aromatic sulfonyl chloride with two sulfonyl chloride groups and a bromine substituent positioned at the 4th carbon of the benzene ring. These compounds are typically crystalline solids with high reactivity due to the electron-withdrawing sulfonyl chloride groups, making them valuable intermediates in organic synthesis and pharmaceutical manufacturing . Key characteristics include moisture sensitivity, corrosivity, and solubility in common organic solvents. The bromine substituent likely enhances electrophilic substitution reactivity compared to non-halogenated analogs, enabling selective functionalization .

Propriétés

IUPAC Name |

4-bromobenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXOJCSHTFLNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-benzene-1,3-disulfonyl chloride can be synthesized through the chlorosulfonation of 4-bromo-benzene-1,3-disulfonic acid. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-benzene-1,3-disulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form 4-bromo-benzene-1,3-disulfonic acid.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Biaryl Compounds: Formed through coupling reactions.

Applications De Recherche Scientifique

4-Bromo-benzene-1,3-disulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents, especially those targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 4-bromo-benzene-1,3-disulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects : Bromine’s larger atomic size compared to chlorine may increase steric hindrance, slowing nucleophilic attacks but enhancing electrophilic aromatic substitution. Chlorinated analogs (e.g., 4,5-dichloro derivatives) are more prevalent in drug synthesis due to their balanced reactivity .

- Amino Substitutents: The amino group in 4-amino-6-chloro derivatives facilitates further functionalization (e.g., amidation), whereas bromine’s electron-withdrawing nature directs reactivity toward specific positions .

Research Findings

- Dichlorphenamide Synthesis : 4,5-Dichlorobenzene-1,3-disulfonyl chloride is a key intermediate, highlighting the importance of chlorine substituents in drug design .

- Process Optimization : Reactions involving sulfonyl chlorides often require controlled conditions (e.g., solvent selection, temperature) to avoid dimerization or hydrolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-benzene-1,3-disulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis of disulfonyl chlorides typically involves sulfonation followed by chlorination. For analogous compounds (e.g., 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride), chlorosulfonic acid reacts with aromatic amines or phenols under controlled temperatures (e.g., steam bath heating at 100–140°C) to introduce sulfonyl chloride groups . Optimizing stoichiometry, reaction time, and solvent-free conditions (where applicable) can minimize side products like sulfonic acids. Post-synthesis purification via recrystallization or chromatography is critical to isolate high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Spectroscopy : Use / NMR to confirm substitution patterns and purity. Mass spectrometry (EI or ESI) verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Validate stoichiometry (C, H, S, Br, Cl) to detect impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points, critical for storage and reaction planning .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per local regulations (UN3261 classification) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies improve the selectivity of sulfonamide derivatives from this compound?

- Methodology :

- Kinetic Profiling : Monitor reaction intermediates via in situ FTIR or HPLC to identify rate-limiting steps. For example, ammonia reaction with disulfonyl chlorides proceeds via nucleophilic substitution; controlling pH and temperature minimizes hydrolysis .

- Computational Modeling : Density functional theory (DFT) simulations predict transition states and regioselectivity in sulfonamide formation .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during functionalization of this compound?

- Methodology :

- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) reduce hydrolysis. Catalytic additives (e.g., DMAP) accelerate amine coupling .

- Temperature Control : Exothermic reactions (e.g., with liquid ammonia) require gradual reagent addition and cooling to prevent thermal degradation .

Q. How can this compound be utilized in synthesizing bioactive sulfonamides or SuFEx-compatible intermediates?

- Methodology :

- Drug Synthesis : React with amines (e.g., cyclopropylamine) to create sulfonamide pharmacophores, as seen in glaucoma therapeutics like dichlorphenamide .

- Click Chemistry : Exploit sulfur(VI) fluoride exchange (SuFEx) reactivity for bioconjugation or polymer synthesis. For example, disulfonyl fluorides derived from analogous compounds enable modular assembly of sultams .

Contradictions and Resolution

- Evidence Conflict : Some protocols recommend solvent-free conditions for sulfonation , while others require solvents to maintain slurry consistency . Resolution: Test both approaches with controlled reagent addition rates to determine context-dependent optima.

- Safety Data : While evidence emphasizes corrosive hazards, regulatory gaps exist (e.g., no REACH authorization required). Resolution: Adopt worst-case precautions, including secondary containment and emergency showers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.